CNS Depressant and Neuroleptic Activity vs. Structurally Distinct CNS-Active Quinazolines
Derivatives of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazoline, the core scaffold of the target compound, exhibit both CNS depressant action and neuroleptic activity [1]. While the publication does not provide a direct numerical comparator against a specific analog, it establishes that this tricyclic framework possesses a dual CNS pharmacological profile. In contrast, many simpler quinazolinones (e.g., 4(3H)-quinazolinone derivatives) are primarily explored for antibacterial or anticancer applications rather than CNS modulation [2].
| Evidence Dimension | CNS depressant and neuroleptic activity |
|---|---|
| Target Compound Data | Exhibits both CNS depressant and neuroleptic activity (qualitative assessment) |
| Comparator Or Baseline | Other quinazolinone classes (e.g., 4(3H)-quinazolinones) are primarily antibacterial or anticancer |
| Quantified Difference | Not quantified; class-level differentiation based on distinct pharmacological profile |
| Conditions | In vivo pharmacological screening (details not fully specified in abstract) |
Why This Matters
For researchers exploring CNS-active heterocycles, this compound provides a distinct pharmacological starting point not accessible through other quinazolinone subclasses.
- [1] Korzycka, L., Szadowska, A., & Pakulska, W. (1994). Synthesis and pharmacological investigations of new 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazoline derivatives. Die Pharmazie, 49(11), 815–819. View Source
- [2] Substituted Fused Pyrimidinones and Dihydropyrimidinones. (2012). U.S. Patent Application No. 20120157306. View Source
